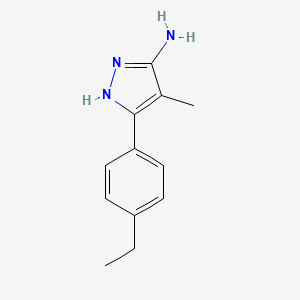![molecular formula C15H15N3O4 B12441500 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as 2-methoxy-5-nitroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-ethylphenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol has several applications in scientific research:
Chemistry: Used as a dye and pigment in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of colored materials, inks, and coatings
Mécanisme D'action
The mechanism of action of 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol involves its interaction with biological molecules and cellular structures. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, its ability to bind to proteins and nucleic acids can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethyl-2-methoxyphenol: Similar in structure but lacks the azo group.
2-methoxy-5-nitrophenylamine: Contains the nitro and methoxy groups but lacks the azo linkage.
Uniqueness
4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol is unique due to its azo linkage, which imparts distinct chemical and physical properties, such as vibrant color and specific reactivity. This makes it particularly valuable in applications requiring colorimetric detection and staining .
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
4-ethyl-2-[(2-methoxy-5-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H15N3O4/c1-3-10-4-6-14(19)12(8-10)16-17-13-9-11(18(20)21)5-7-15(13)22-2/h4-9,19H,3H2,1-2H3 |
Clé InChI |
FBYPZUABEDKMFT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


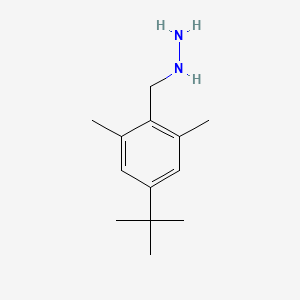
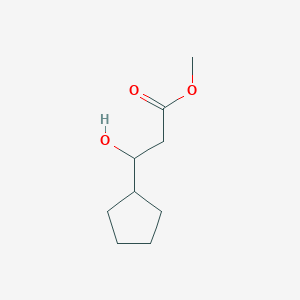
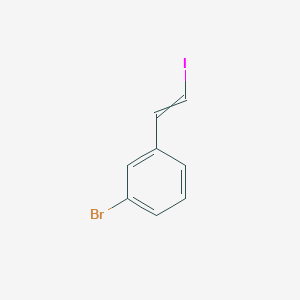
![methyl (2E)-3-[3-(N-{[4'-(dimethylamino)-[1,1'-biphenyl]-4-yl]methyl}-6-(methylamino)naphthalene-2-amido)phenyl]prop-2-enoate](/img/structure/B12441458.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)


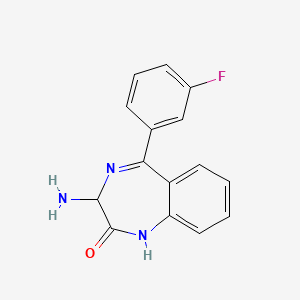
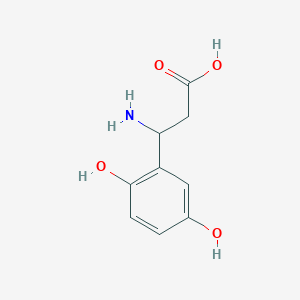

![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
